molecular formula C11H23NTe B12593658 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine CAS No. 616228-65-0

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine

Cat. No.: B12593658
CAS No.: 616228-65-0
M. Wt: 296.9 g/mol
InChI Key: BRQFNSMBVYLQKB-UHFFFAOYSA-N
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Description

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a prop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with N,N-diethylprop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Advanced purification techniques, such as recrystallization and distillation, may be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: The butyltellanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Compounds with different functional groups replacing the butyltellanyl group.

Scientific Research Applications

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially affecting their function. The compound may also participate in redox reactions, altering the oxidative state of biological systems and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylselenyl)-N,N-diethylprop-2-en-1-amine: Similar structure with selenium instead of tellurium.

    3-(Butylthio)-N,N-diethylprop-2-en-1-amine: Similar structure with sulfur instead of tellurium.

    3-(Butylsilyl)-N,N-diethylprop-2-en-1-amine: Similar structure with silicon instead of tellurium.

Uniqueness

3-(Butyltellanyl)-N,N-diethylprop-2-en-1-amine is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and silicon analogs. Tellurium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not be suitable.

Properties

CAS No.

616228-65-0

Molecular Formula

C11H23NTe

Molecular Weight

296.9 g/mol

IUPAC Name

3-butyltellanyl-N,N-diethylprop-2-en-1-amine

InChI

InChI=1S/C11H23NTe/c1-4-7-10-13-11-8-9-12(5-2)6-3/h8,11H,4-7,9-10H2,1-3H3

InChI Key

BRQFNSMBVYLQKB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]C=CCN(CC)CC

Origin of Product

United States

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